2-(3,9-dimethyl-6,8-dioxo-7-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide
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Description
This compound is a derivative of triazinopurine, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bondock, Rabie, Etman, and Fadda (2008) utilized a key intermediate compound for the synthesis of various new heterocycles, including coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazine, and aminopyrazole. The synthesized compounds were then characterized and evaluated for their antimicrobial properties. This research demonstrates the compound's role in developing new antimicrobial agents through the synthesis of novel heterocycles incorporating an antipyrine moiety, highlighting its potential in medicinal chemistry and drug development.
Environmental Sensing and Analysis
In another application, Houdier, Perrier, Defrancq, and Legrand (2000) reported the use of a related compound as a molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples. This study emphasizes the compound's utility in environmental analysis, offering a method for sensitive detection of pollutants in water, which is crucial for environmental monitoring and assessment.
Heterocyclic Compound Synthesis
Further research includes the synthesis of [1,2,4]triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purines by Ueda et al. (1988), showcasing the compound's application in creating various heterocyclic structures. This work adds to the compound's versatility in synthesizing novel organic structures, contributing to the broader field of organic chemistry and potential pharmaceutical applications.
Synthesis of Antipyrine-based Heterocycles
Riyadh, Kheder, and Asiry (2013) described the synthesis of triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin moiety through a facile and convenient synthesis method. These compounds were evaluated for their anticancer and antimicrobial activities, underscoring the compound's significance in the development of new therapeutic agents.
The mentioned research applications demonstrate the compound's utility in synthesizing new heterocyclic compounds with potential antimicrobial and therapeutic uses, its role in environmental analysis, and its contribution to the broader scientific endeavor in organic chemistry and drug development.
- For the synthesis and evaluation of antimicrobial agents: (Bondock et al., 2008).
- For environmental analysis and sensitive detection of carbonyl compounds: (Houdier et al., 2000).
- For the synthesis of various heterocyclic structures: (Ueda et al., 1988).
- For the synthesis and evaluation of anticancer and antimicrobial activities of antipyrine-based heterocycles: (Riyadh et al., 2013).
Properties
IUPAC Name |
2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3/c1-4-5-6-7-21-14(25)12-13(20(3)16(21)26)18-15-22(12)8-10(2)19-23(15)9-11(17)24/h4-9H2,1-3H3,(H2,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBHNZFXDNOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)N)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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